Cefaclor hydrate
Cefaclor hydrate
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name:
Vulcanchem
CAS No.:
70356-03-5
VCID:
VC0001238
InChI:
InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1
SMILES:
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Molecular Formula:
C15H16ClN3O5S
Molecular Weight:
385.8 g/mol
Cefaclor hydrate
CAS No.: 70356-03-5
APIs
VCID: VC0001238
Molecular Formula: C15H16ClN3O5S
Molecular Weight: 385.8 g/mol
CAS No. | 70356-03-5 |
---|---|
Product Name | Cefaclor hydrate |
Molecular Formula | C15H16ClN3O5S |
Molecular Weight | 385.8 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1 |
Standard InChIKey | WKJGTOYAEQDNIA-IOOZKYRYSA-N |
Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |
SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Description | Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN. |
Synonyms | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |
Reference | Georgopapadakou, N. H. /Mechanisms of Action of Cephalosporin 3/'-quinolone Esters, Carbamates, and Tertiary Amines in Escherichia Coli./ American Society for Microbiology 37.3 (1992): 559-65. Antimicrobial Agents and Chemotherapy. Web. 21 Aug. 2012. |
PubChem Compound | 51038 |
Last Modified | Nov 11 2021 |
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